

A Comparative Analysis of KAT6A/B Inhibitors in Preclinical Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of prominent KAT6A and KAT6B inhibitors. Dysregulation of the lysine acetyltransferases KAT6A and KAT6B is implicated in various cancers, making them attractive therapeutic targets.[1][2][3] This document summarizes key experimental data, details methodological approaches for pivotal experiments, and visualizes relevant biological pathways and experimental workflows to aid in the evaluation of these inhibitors.

Introduction to KAT6A/B Inhibition

KAT6A (also known as MOZ or MYST3) and its paralog KAT6B (MORF or MYST4) are histone acetyltransferases (HATs) belonging to the MYST family.[1][4][5] They play a crucial role in chromatin remodeling and gene expression by acetylating histone H3, primarily on lysine 23 (H3K23ac).[5][6][7][8] This epigenetic modification is integral to various cellular processes, including cell cycle progression, stem cell maintenance, and differentiation.[5][8] Aberrant KAT6A/B activity, through gene amplification, overexpression, or mutations, is associated with the pathogenesis of several cancers, including breast cancer, leukemia, and glioblastoma, often correlating with a poorer prognosis.[1][6][8] Consequently, the development of small molecule inhibitors targeting KAT6A/B has emerged as a promising therapeutic strategy in oncology.



Quantitative Performance Comparison of KAT6A/B Inhibitors

The following tables summarize the in vitro potency, selectivity, and cellular activity of key KAT6A/B inhibitors based on available preclinical data.

Table 1: In Vitro Potency and Selectivity of KAT6A/B Inhibitors



Compoun	Target(s)	IC50 (KAT6A)	IC50 (KAT6B)	Binding Affinity (Kd) for KAT6A	Selectivit y Profile	Referenc e(s)
PF- 07248144	KAT6A/B	2.37 nM	19.38 nM	Not Reported	Selective over other MYST family members.	[9]
CTx-648 (PF-9363)	KAT6A/B	~0.3 nM	~0.9 nM	Not Reported	Highly selective versus other MYST family members (KAT5, KAT7, KAT8).	[8]
WM-8014	KAT6A/B	8 nM	28 nM	Not Reported	Reversible, Acetyl-CoA competitive inhibitor.	[10]
WM-1119	KAT6A/B	37 nM (HAT assay)	Not Reported	2 nM	>250-fold selective for KAT6A over KAT5 and KAT7.	[11][12]
HLX97- 069/053	KAT6A/B	Not Reported	Not Reported	Not Reported	Superior enzymatic inhibition and enhanced selectivity against	[13]



					KAT5/7/8 compared to PF- 07248144.	
Prelude Therapeuti cs Selective KAT6A Degrader	КАТ6А	Not Applicable	Not Applicable	<1 nM (DC50)	Excellent selectivity over KAT6B and KAT7.	[14]
PAI-CPD3	KAT6A/B	1.46 nM	24 nM	Not Reported	Equivalent potency to PF- 07248144 with slight selectivity advantage over KAT8 and KAT5.	[9]

Table 2: Cellular Activity of KAT6A/B Inhibitors in Preclinical Cancer Models



Compound	Cell Line(s)	Cellular IC50 / Effect	Key Findings	Reference(s)
PF-07248144	ER+/HER2- breast cancer cells	Potent anti- proliferative activity	Suppresses ER expression.	[15]
CTx-648 (PF- 9363)	ZR-75-1, T47D (KAT6A-high breast cancer)	Potent anti- proliferative activity	Downregulates genes in ESR1, cell cycle, and stem cell pathways.	[4][8][16][17][18]
WM-1119	EMRK1184 (lymphoma)	0.25 μΜ	Induces cell cycle exit and cellular senescence.	[12][19][20][21]
HLX97-069/053	ZR-75-1 (breast cancer)	More potent cytotoxic effects than PF- 07248144	Cytotoxicity correlates with H3K23 acetylation inhibition.	[13]
Prelude Therapeutics Selective KAT6A Degrader	Breast and lung cancer cell lines	Deeper anti- proliferative effect than inhibitors	Disrupts the HAT complex and reduces ERa expression.	[14][22]
Isosterix Inhibitors (e.g., IST-001, IST- 003)	ZR-75-1 (breast cancer)	Single-digit nM potency in inhibiting H3K23 acetylation	Reduce cell viability and demonstrate target engagement in cells.	[4]

In Vivo Efficacy in Preclinical Models



Several KAT6A/B inhibitors have demonstrated significant anti-tumor activity in various xenograft models, most notably in those derived from ER+ breast cancer.

- CTx-648 (PF-9363) has shown robust tumor growth inhibition, including tumor regression, in ZR-75-1 xenograft models and patient-derived xenograft (PDX) models of ER+ breast cancer, even in models resistant to endocrine therapy.[4][8][16][17][18][23]
- WM-1119 has been shown to arrest the progression of lymphoma in mice.[24][25]
- Isosterix inhibitors have demonstrated dose-dependent anti-tumor efficacy, including tumor regression, in a ZR-75-1 mouse xenograft model with oral administration.[4]
- HLX97-069 and HLX97-053 exhibited dose-dependent antitumor efficacy in a ZR-75-1 xenograft model with minimal weight loss. Notably, HLX97-069 showed less hematologic toxicity compared to PF-07248144.[26][13]
- Prelude Therapeutics' selective KAT6A degraders are reported to drive significantly deeper anti-cancer responses compared to non-selective KAT6A/B inhibitors across multiple KAT6Aamplified tumors.[22]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of methodologies for key experiments cited in the evaluation of KAT6A/B inhibitors.

In Vitro Acetyltransferase Assay

This assay is fundamental for determining the direct inhibitory effect of compounds on KAT6A/B enzymatic activity.

- Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaScreen assay is commonly used. The assay measures the acetylation of a histone substrate (e.g., H3) by the KAT6 enzyme in the presence of the co-factor acetyl-CoA.
- General Protocol:



- Recombinant KAT6A or KAT6B enzyme is incubated with the test inhibitor at various concentrations.
- A biotinylated histone H3 peptide substrate and acetyl-CoA are added to initiate the enzymatic reaction.
- The reaction is stopped, and a europium-labeled anti-H3K23ac antibody and streptavidinconjugated acceptor beads are added.
- Upon excitation, if the histone is acetylated, the donor and acceptor beads are brought into proximity, generating a detectable signal.
- The IC50 value is calculated by measuring the reduction in signal in the presence of the inhibitor.[4][11]

Cell Viability and Proliferation Assays

These assays assess the impact of KAT6A/B inhibition on cancer cell growth and survival.

- Principle: Assays like CellTiter-Glo® measure the number of viable cells in culture based on ATP levels.
- · General Protocol:
 - Cancer cell lines (e.g., ZR-75-1 for breast cancer) are seeded in multi-well plates.
 - Cells are treated with a range of concentrations of the test inhibitor.
 - After a defined incubation period (typically 7-14 days), a reagent containing a thermostable luciferase and its substrate is added to the wells.
 - The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
 - IC50 values for cell growth inhibition are determined from dose-response curves.[4]

Western Blotting for Target Engagement



This technique is used to confirm that the inhibitor is engaging its target within the cell and modulating downstream signaling.

- Principle: Western blotting detects specific proteins in a cell lysate. In this context, it is used to measure the levels of acetylated histones (e.g., H3K23ac) and other relevant proteins like Estrogen Receptor Alpha (ERα).
- General Protocol:
 - Cancer cells are treated with the KAT6A/B inhibitor for a specified time.
 - Cells are lysed, and total protein is extracted.
 - Proteins are separated by size via SDS-PAGE and transferred to a membrane.
 - The membrane is incubated with primary antibodies specific for H3K23ac, total Histone H3 (as a loading control), ERα, and other proteins of interest.
 - Secondary antibodies conjugated to a detection enzyme are then added.
 - The signal is visualized and quantified to determine the change in protein levels or posttranslational modifications.[4][8][26]

Xenograft Tumor Models

Animal models are essential for evaluating the in vivo efficacy and tolerability of KAT6A/B inhibitors.

- Principle: Human cancer cells are implanted into immunocompromised mice to generate tumors. The effect of the test compound on tumor growth is then monitored over time.
- General Protocol for a ZR-75-1 Xenograft Model:
 - Female immunodeficient mice (e.g., NOD/SCID) are used.
 - ZR-75-1 human breast cancer cells are implanted subcutaneously, often in a mixture with Matrigel to support initial tumor growth.[2][4]



- Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
- The test inhibitor is administered (e.g., orally, daily) at various doses.
- Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 3-5 weeks).
- At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., H3K23ac levels by Western blot).[4][26]

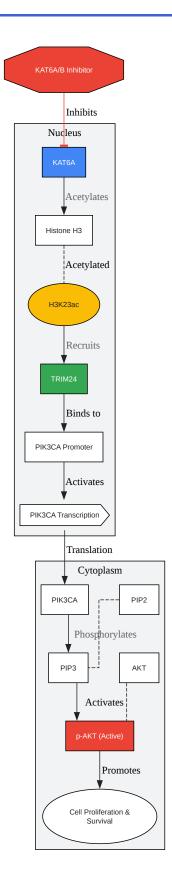
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in KAT6A/B function and the workflows for their inhibitor evaluation is crucial for a comprehensive understanding.

KAT6A Signaling Pathway in Cancer

This diagram illustrates a known signaling pathway where KAT6A promotes tumorigenesis, as elucidated in glioblastoma.[6][7][27] KAT6A-mediated acetylation of H3K23 recruits TRIM24, leading to the transcriptional activation of PIK3CA and subsequent activation of the pro-survival PI3K/AKT pathway.





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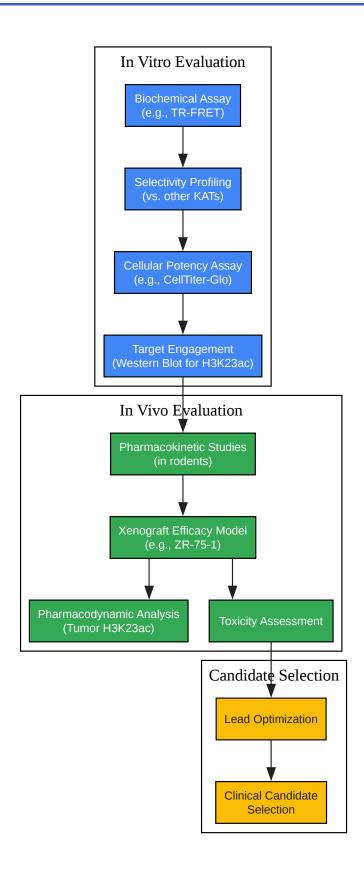
Caption: KAT6A-mediated signaling pathway promoting tumorigenesis.



Experimental Workflow for Preclinical Evaluation of KAT6A/B Inhibitors

This diagram outlines the typical workflow for the preclinical assessment of novel KAT6A/B inhibitors, from initial biochemical screening to in vivo efficacy studies.





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Caption: Workflow for preclinical development of KAT6A/B inhibitors.



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